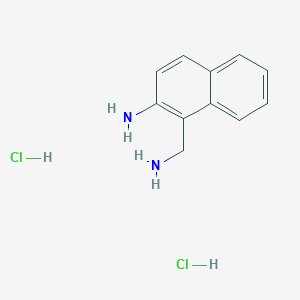

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Aminomethyl)naphthalen-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1989659-22-4 . It has a molecular weight of 245.15 and its IUPAC name is 1-(aminomethyl)naphthalen-2-amine dihydrochloride . It is a salt with chloride ions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H . This indicates that the molecule consists of a naphthalene ring with aminomethyl groups attached to it, along with two chloride ions.Chemical Reactions Analysis

While specific chemical reactions involving “1-(Aminomethyl)naphthalen-2-amine dihydrochloride” are not available, it’s worth noting that aminomethyl groups can readily be introduced by Mannich aminomethylation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.15 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen

Applications in Material Science

- Poly(amine−1,3,4-oxadiazole)s Synthesis : This compound is used in synthesizing new naphthylamine-derived aromatic dicarboxylic acids, leading to high Tg (glass-transition temperature) polymers with good mechanical properties and solubility in common organic solvents. These polymers are potential materials for blue-light-emitting applications (Liou, Hsiao, Chen & Yen, 2006).

Applications in Chemical Synthesis

- Aminomethylated Hydroxinaphthalenes : It is used in the aminomethylation of hydroxy derivatives of naphthalenes. The synthesis processes include Mannich aminomethylation and Betti aminobenzylation, leading to compounds with various applications (Slitikov & Evdokimenkova, 2021).

- N-Permethylation of Amino-Substituted Naphthalenes : Demonstrating its role in N-permethylation processes, yielding good to excellent yields. This highlights its versatility in organic synthesis (Sorokin, Ozeryanskii & Pozharskii, 2003).

Applications in Coordination Chemistry

- Coordination Behavior with Metal Ions : This compound is used in synthesizing a bibrachial aza-crown macrocycle, which demonstrates interesting protonation behavior and metal ion coordination, especially with Cu2+ and Zn2+. This finds potential applications in fluorescence and coordination chemistry (Clares et al., 2004).

Applications in Analytical Chemistry

- Evaluation as a Coupling Reagent : It has been evaluated as a replacement for alpha-naphthyl amine in bacteriological nitrate reduction tests, indicating its utility in analytical chemistry and diagnostic applications (Miller & Neville, 1976).

Applications in Pharmaceutical Chemistry

- Synthesis of Anti-inflammatory Compounds : It is involved in synthesizing a series of amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one, showing significant in vitro mast cell stabilizing activity and in vivo anti-inflammatory properties (Barlow & Walsh, 2008).

Eigenschaften

IUPAC Name |

1-(aminomethyl)naphthalen-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPDCVCQBVACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)naphthalen-2-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)